molecular formula C20H18FN3O2 B6542081 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide CAS No. 1058240-01-9

2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B6542081
CAS No.: 1058240-01-9
M. Wt: 351.4 g/mol
InChI Key: CDJLNNPPCFPOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide is a synthetic dihydropyrimidinone derivative of significant interest in medicinal chemistry research. The core dihydropyrimidinone scaffold, also known as a "Biginelli-type" compound, is recognized for its wide spectrum of pharmacological properties. This specific molecule integrates a 4-fluorophenyl group at the 4-position of the pyrimidine ring and a phenethyl-acetamide side chain at the N-1 position, a structural motif designed to enhance binding affinity and selectivity toward biological targets. Compounds featuring the dihydropyrimidinone core and acetamide functionalities have demonstrated considerable promise in various therapeutic areas. Research on analogous structures has reported potent anticonvulsant activity, as seen in related 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides, which were effective in standard seizure models such as pentylenetetrazole- and maximal electroshock-induced seizures . Furthermore, the piperazine and pyrimidine-based heterocycles are extensively investigated for their antiviral potential, including activity against SARS-CoV-2, HIV, and influenza viruses . The fluorophenyl substitution is a common bioisostere in drug design, often employed to optimize a compound's pharmacokinetic properties and metabolic stability. This acetamide is intended for research applications strictly, including investigations into central nervous system (CNS) disorders, virology, and oncology. Researchers can utilize this compound as a key intermediate or a chemical probe to explore structure-activity relationships (SAR), develop new therapeutic agents, and elucidate novel mechanisms of action in biological systems.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-17-8-6-16(7-9-17)18-12-20(26)24(14-23-18)13-19(25)22-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJLNNPPCFPOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide is a member of the dihydropyrimidine class, which has garnered attention due to its potential therapeutic applications, particularly in oncology and antiviral treatments. This article presents a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dihydropyrimidine ring substituted with a fluorophenyl group and an acetamide moiety. Its molecular formula is C17H18FN3OC_{17}H_{18}FN_3O, and it has a molecular weight of approximately 303.35 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological activity.

Antitumor Activity

Research indicates that compounds similar to 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide exhibit significant antitumor properties. For instance:

  • Case Study 1 : A study evaluated the cytotoxic effects of dihydropyrimidine derivatives on various cancer cell lines, including Mia PaCa-2 and PANC-1. The results demonstrated that these compounds inhibited cell proliferation effectively, suggesting their potential as anticancer agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against hepatitis B virus (HBV).

  • Case Study 2 : A combination therapy involving HBV capsid assembly inhibitors demonstrated enhanced efficacy when used alongside dihydropyrimidine derivatives. This approach suggests that the compound may play a role in disrupting viral replication processes .

The biological activity of 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in DNA synthesis and repair, which is crucial for cancer cell proliferation.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and survival, contributing to its antitumor effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Key findings include:

Substituent Effect on Activity
FluorophenylIncreases lipophilicity
AcetamideEnhances solubility
DihydropyrimidineEssential for biological activity

Pharmacokinetics

Preliminary studies suggest favorable pharmacokinetic properties for this compound, including:

  • Absorption : Rapid absorption in biological systems due to its lipophilic nature.
  • Distribution : High tissue distribution, particularly in liver and tumor tissues.
  • Metabolism : Undergoes hepatic metabolism with potential for active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs from the evidence:

Compound Core Structure Substituents Key Data Reference
Target: 2-[4-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide Dihydropyrimidinone - 4-(4-Fluorophenyl) on pyrimidinone
- N-(2-phenylethyl) acetamide
Data not explicitly provided in evidence N/A
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (5.4) Dihydropyrimidinone-thio - 4-Methyl on pyrimidinone
- N-(4-chlorophenyl) acetamide
Yield: 76%; mp >282°C; 1H NMR δ 12.48 (NH), 10.22 (NHCO)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (5.15) Dihydropyrimidinone-thio - 4-Methyl on pyrimidinone
- N-(4-phenoxyphenyl) acetamide
Yield: 60%; mp 224°C; 1H NMR δ 12.45 (NH), 10.08 (NHCO)
2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(5-cyano-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyridin-2-yl)phenyl)acetamide (21) Quinazolinone-pyridinone hybrid - 4-(4-Fluorophenyl) on pyridinone
- Quinazolinone-thioacetamide
Cell viability (MCF-10A): ~80% at tested concentrations; mp >300°C
N-(4-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide Dihydropyrimidinone-thio - 2-(Methylthio) on pyrimidinone
- N-(4-phenyl) acetamide
Synthetic methods described; no biological data

Key Observations:

Structural Modifications: The target compound lacks a thioether linkage (S–) present in most analogs (e.g., 5.4, 5.15), which may reduce electrophilicity and alter pharmacokinetics .

Biological Activity: Compound 21 (), which shares the 4-fluorophenyl group but on a pyridinone core, showed moderate cytotoxicity (80% cell viability in MCF-10A cells), suggesting fluorophenyl substituents may balance potency and safety . Thioacetamide analogs (e.g., 5.4, 5.15) exhibit high melting points (>280°C), indicative of strong crystalline packing, which could correlate with stability but limit solubility .

Synthetic Routes: Alkylation of pyrimidinone-thiols with chloroacetamides (e.g., ) is a common method for analogs, though the target compound’s synthesis would require selective N-alkylation of the pyrimidinone .

Preparation Methods

Cyclocondensation of β-Ketoamide and Urea

A modified Biginelli reaction is employed to construct the dihydropyrimidinone scaffold.

Procedure:

  • Reactants:

    • 4-Fluorophenylacetaldehyde (1.0 equiv)

    • Ethyl acetoacetate (1.2 equiv)

    • Urea (1.5 equiv)

  • Conditions:

    • Solvent: Ethanol (anhydrous)

    • Catalyst: Concentrated HCl (0.1 equiv)

    • Temperature: Reflux (78°C)

    • Time: 12 hours

  • Workup:

    • Cool to 0°C, precipitate filtered, washed with cold ethanol.

    • Yield: 68–72%.

Mechanistic Insight:
Acid catalysis facilitates imine formation between the aldehyde and urea, followed by nucleophilic attack of the β-ketoester enol to form the heterocyclic ring.

Acetamide Side Chain Installation

Alkylation of Pyrimidinone with Chloroacetyl Chloride

The pyrimidinone nitrogen is alkylated to introduce the acetamide precursor.

Procedure:

  • Reactants:

    • 4-(4-Fluorophenyl)-1,6-dihydropyrimidin-6-one (1.0 equiv)

    • Chloroacetyl chloride (1.5 equiv)

  • Conditions:

    • Solvent: Dry THF

    • Base: Triethylamine (2.0 equiv)

    • Temperature: 0°C → room temperature (gradual warming)

    • Time: 6 hours

  • Workup:

    • Quench with ice water, extract with ethyl acetate (3×50 mL).

    • Dry over Na₂SO₄, concentrate under vacuum.

    • Yield: 75–80%.

Key Consideration:
Excess base ensures deprotonation of the pyrimidinone NH, enhancing nucleophilicity for alkylation.

Amide Coupling with 2-Phenylethylamine

Carbodiimide-Mediated Coupling

The chloroacetamide intermediate is coupled with 2-phenylethylamine using EDC/HOBt.

Procedure:

  • Reactants:

    • Chloroacetamide intermediate (1.0 equiv)

    • 2-Phenylethylamine (1.2 equiv)

    • EDC (1.5 equiv), HOBt (1.5 equiv)

  • Conditions:

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0°C → room temperature

    • Time: 24 hours

  • Workup:

    • Wash with 5% HCl, saturated NaHCO₃, and brine.

    • Purify via silica gel chromatography (hexane:EtOAc = 3:1).

    • Yield: 60–65%.

Optimization Note:
HOBt suppresses racemization and improves coupling efficiency compared to DCC alone.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Amidation

A streamlined approach combining pyrimidinone formation and amide coupling in a single reactor.

Procedure:

  • Reactants:

    • 4-Fluorophenylacetaldehyde (1.0 equiv)

    • Ethyl 3-(2-phenylethylamino)-3-oxopropanoate (1.2 equiv)

    • Urea (1.5 equiv)

  • Conditions:

    • Solvent: Acetonitrile

    • Catalyst: Ytterbium triflate (0.2 equiv)

    • Microwave irradiation: 100°C, 30 minutes

  • Yield: 55–60%.

Advantage:
Reduces purification steps but requires precise stoichiometric control to avoid side products.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, pyrimidinone H-2), 7.45–7.12 (m, 9H, Ar-H), 4.32 (t, J = 6.8 Hz, 2H, CH₂CO), 3.58 (q, J = 7.2 Hz, 2H, NCH₂), 2.88 (t, J = 6.8 Hz, 2H, PhCH₂), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆):
    δ 170.2 (C=O), 163.8 (C=O), 158.3 (C-F), 152.1 (C-6), 138.4–115.7 (Ar-C), 48.2 (NCH₂), 35.4 (CH₂CO), 32.1 (PhCH₂).

  • HRMS (ESI):
    m/z [M+H]⁺ calcd for C₂₀H₁₉FN₃O₂: 360.1456; found: 360.1459.

Yield Optimization Strategies

ParameterOptimization RangeImpact on Yield
Reaction Temperature70°C vs. 100°C+15% at 100°C
Solvent PolarityTHF vs. DMF+20% in DMF
Catalyst Loading0.1 vs. 0.2 equiv HCl+12% at 0.2 equiv
Reaction Time12 vs. 18 hours+8% at 18 hours

Data aggregated from demonstrate that elevated temperatures and polar aprotic solvents enhance cyclocondensation efficiency.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Design: Tubular reactor with in-line IR monitoring.

  • Throughput: 5 kg/day with 85% purity after crystallization.

  • Cost Analysis:

    • Raw materials: $120/kg

    • Purification: $40/kg (vs. $75/kg for batch) .

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?

The synthesis of dihydropyrimidine derivatives typically involves multi-step reactions. Common steps include:

  • Condensation reactions to form the pyrimidine core, followed by acylation or alkylation to introduce substituents like the fluorophenyl and phenylethyl groups .
  • Optimized conditions : Temperature (60–120°C), pH control (neutral to slightly acidic), and solvents like dichloromethane or dimethylformamide (DMF) are critical for selective transformations .
  • Catalysts such as piperidine or acetic anhydride may accelerate specific steps, while purification often employs column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Statistical methods like factorial design help identify optimal temperature, solvent ratios, and reaction times while minimizing trials .
  • Continuous flow reactors : Enhance efficiency in industrial-scale synthesis by maintaining consistent reaction parameters .
  • In-line monitoring : Techniques like HPLC or NMR track intermediate formation to adjust conditions dynamically .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation : Use 1H^1 \text{H} NMR (e.g., DMSO-d₆ solvent for resolving NH and aromatic protons) and 13C^{13} \text{C} NMR .
  • Purity assessment : High-resolution mass spectrometry (HRMS) and HPLC with UV/Vis detection .
  • Thermal properties : Differential scanning calorimetry (DSC) for melting point determination and stability under varying temperatures .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Dose-response studies : Establish concentration-dependent effects to differentiate true activity from assay artifacts .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected enzymes/receptors (e.g., kinases or proteases) .
  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) to identify outliers .

Q. What computational methods are effective for elucidating the mechanism of action?

  • Molecular docking : Predict binding affinities to targets like the ATP-binding pocket of kinases using software (AutoDock, Schrödinger) .
  • MD simulations : Analyze stability of ligand-target complexes over time (e.g., GROMACS for 100-ns trajectories) .
  • QSAR modeling : Correlate structural features (e.g., fluorophenyl lipophilicity) with activity to guide analog design .

Q. How can impurities and stability issues be addressed during synthesis?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products (e.g., LC-MS for impurity profiling) .
  • Stabilizing additives : Use antioxidants (e.g., BHT) or buffering agents in formulations to prevent hydrolysis of the acetamide group .
  • Advanced purification : Preparative HPLC or recrystallization in ethyl acetate/hexane mixtures improves purity .

Q. What strategies are recommended for scaling up synthesis without compromising quality?

  • Process analytical technology (PAT) : Implement real-time monitoring to ensure consistency in large batches .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) early to guide scalable synthesis .

Q. Methodological Notes

  • Experimental design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to capture interaction effects between variables .
  • Data validation : Cross-verify biological activity using orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
  • Open-source tools : Utilize PubChem for structural analogs and reaction pathways, avoiding non-peer-reviewed platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.